Bifunctional Amine-Sulfonamide Architecture vs. Mono-Functional Comparators: Conjugation Versatility
5-Amino-N-(phenylsulfonyl)pentanamide HCl contains both a primary amine (pKa ~10-11) and a phenylsulfonamide (NH pKa ~10-11), enabling orthogonal derivatization under standard amide coupling or N-alkylation conditions [1]. In contrast, 4-n-Pentanamido-benzenesulfonamide (CHEMBL283097) contains a secondary amide with no free amine, and 1,5-diaminopentane contains two amines but no sulfonamide [2]. This bifunctionality allows the compound to serve simultaneously as an amine donor and a sulfonamide hydrogen-bond anchor, a property quantified by topological polar surface area (TPSA) of 80.6 Ų (free base) vs. 72.19 Ų for the parent benzenesulfonamide, reflecting additional hydrogen-bond capacity [1].
| Evidence Dimension | Functional group count capable of amide bond formation |
|---|---|
| Target Compound Data | 2 distinct reactive handles (primary amine + sulfonamide NH) with TPSA = 80.6 Ų (free base) [1] |
| Comparator Or Baseline | CHEMBL283097: 1 reactive handle (sulfonamide NH only), TPSA = 72.19 Ų; 1,5-diaminopentane: 2 amine handles, no sulfonamide, TPSA ≈ 52 Ų |
| Quantified Difference | 2-fold advantage in reactive handles; ΔTPSA = +8.4 Ų vs. CHEMBL283097, +28.6 Ų vs. 1,5-diaminopentane |
| Conditions | Computed molecular descriptors (PubChem, XLogP3, TPSA) |
Why This Matters
For library synthesis or PROTAC linker design, a single building block with dual orthogonal reactivity reduces synthetic steps from two to one, while the elevated TPSA predicts improved aqueous solubility and target hydrogen-bond capacity.
- [1] Benzenesulfonamide, N-(5-aminopentyl)- (CAS 58885-30-6), computed properties: TPSA 80.6 Ų, HBD 2, HBA 4. View Source
- [2] 4-n-Pentanamido-benzenesulfonamide (CHEMBL283097): molecular formula C11H16N2O3S, no free primary amine. View Source
